- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,

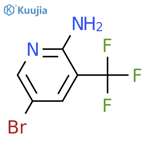

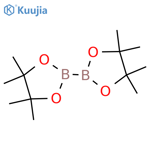

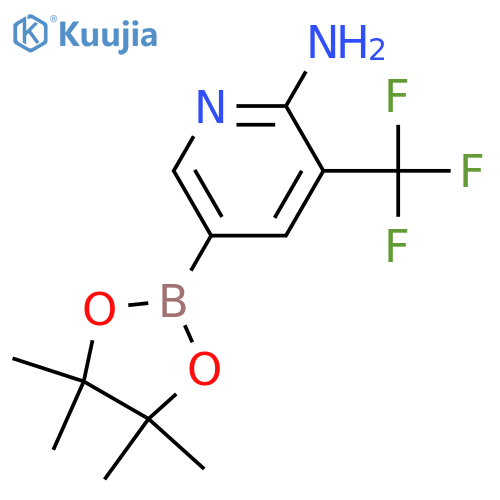

Cas no 947249-01-6 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine)

947249-01-6 structure

Nom du produit:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

Numéro CAS:947249-01-6

Le MF:C12H16BF3N2O2

Mégawatts:288.073853492737

MDL:MFCD12923414

CID:1027137

PubChem ID:46864103

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Propriétés chimiques et physiques

Nom et identifiant

-

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-Pyridinamine

- 2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

- 3-(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- OQZKROYNCVLJKM-UHFFFAOYSA-N

- BCP07468

- FCH2809227

- PC412228

- BC001088

- AM804592

- AX8208567

- AB0049916

- 4

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-pyridinamine (ACI)

- 2-Amino-3-trifluoromethylpyridine-5-boronic acid pinacol ester

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine

- 2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid pinacol ester

- 5-(4455-Tetramethyl-132-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

- DS-2461

- 5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3-(TRIFLUOROMETHYL)PYRIDIN-2-AMINE

- 2-Amino-3-(trifluoromethyl) pyridine-5-boronic acid pinacol ester

- SY025030

- J-516205

- 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-yl-amine

- DTXSID20676948

- 947249-01-6

- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine

- 5-(4,4,5,5-tetramethyl[-1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine

- 5-(4,4,5,5-tetra methyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine

- Z1741980786

- J-516207

- DB-080010

- EN300-7368093

- AKOS005259536

- 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-3-(trifluoromethyl)-2-pyridylamine

- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine

- (6-AMINO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER

- CS-W006075

- SCHEMBL182702

- SB40166

- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) -3-trifluoromethyl-pyridin-2-ylamine

- 6-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester

- MFCD12923414

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

-

- MDL: MFCD12923414

- Piscine à noyau: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(14,15)16)9(17)18-6-7/h5-6H,1-4H3,(H2,17,18)

- La clé Inchi: OQZKROYNCVLJKM-UHFFFAOYSA-N

- Sourire: FC(C1C(N)=NC=C(B2OC(C)(C)C(C)(C)O2)C=1)(F)F

Propriétés calculées

- Qualité précise: 288.12600

- Masse isotopique unique: 288.1256924g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 7

- Comptage des atomes lourds: 20

- Nombre de liaisons rotatives: 1

- Complexité: 360

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 57.4

Propriétés expérimentales

- Dense: 1.23

- Point de fusion: 132-134℃

- Le PSA: 57.37000

- Le LogP: 2.56300

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Informations de sécurité

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Données douanières

- Code HS:2934999090

- Données douanières:

Code douanier chinois:

2934999090Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62300-1g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95% | 1g |

¥274.0 | 2023-09-06 | |

| abcr | AB311487-250 mg |

2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, 95%; . |

947249-01-6 | 95% | 250mg |

€111.70 | 2023-04-26 | |

| eNovation Chemicals LLC | Y1290768-25g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 98% | 25g |

$1335 | 2023-05-17 | |

| Enamine | EN300-7368093-5.0g |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95.0% | 5.0g |

$156.0 | 2025-03-11 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0637P-25g |

2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid pinacol ester |

947249-01-6 | 98% | 25g |

¥24220.71 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063787-5g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 98% | 5g |

¥1302.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62300-100mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95% | 100mg |

¥39.0 | 2023-09-06 | |

| eNovation Chemicals LLC | Y1299493-1G |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 97% | 1g |

$185 | 2023-09-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62300-250mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95% | 250mg |

¥83.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SO420-250mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95+% | 250mg |

867CNY | 2021-05-08 |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 115 °C; 115 °C → rt

1.2 Reagents: Water Solvents: Ethyl acetate

1.2 Reagents: Water Solvents: Ethyl acetate

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C

Référence

- Preparation of substituted imidazopyridazines and pyrrolopyrimidines as lipid kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 10 h, rt → 100 °C

Référence

- Preparation of pyridinyltriazoloquinoxaline derivatives and analogs for use as PI3K inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; overnight, 80 °C; 80 °C → rt

Référence

- Preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 25 - 30 °C; 30 °C → 100 °C; 15 - 16 h, 95 - 100 °C

Référence

- Process for the preparation of a substituted imidazo[4,5-c]quinoline compound and its use for the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

Référence

- Preparation of pyrazine compounds as inhibitors of phosphatidylinositol 3-kinase enzymes in the treatment of inflammatory and allergic conditions, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C

Référence

- Preparation of 2,4-substituted quinazolines as lipid kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 30 °C → 80 °C; 2 h, 80 °C

Référence

- Preparation of imidazoquinoline derivatives as inhibitors of mTOR and/or PI3K kinase, China, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 80 °C

Référence

- Fit-for-purpose synthesis of dual leucine zipper kinase (DLK) inhibitor GNE-834, Tetrahedron Letters, 2020, 61(43),

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 5 h, 100 °C

Référence

- Preparation of pyrazolopyridine compounds for the treatment of parasitic diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C

Référence

- 1H-Imidazo[4,5-c]quinolinone compounds as protein kinase inhibitors and their preparation and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, 150 °C; 150 °C → rt

Référence

- Preparation of pyrazolo[3,4-d]pyrimidine derivatives for treating respiratory disorders, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, 150 °C; 150 °C → rt

Référence

- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C

Référence

- Preparation of spiro compounds as Map4K1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 2 h, 80 °C

Référence

- Preparation of heterocycles as mTOR and/or PI3 kinase inhibitors, China, , ,

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, 150 °C

Référence

- Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 15 min, rt; 15 min, rt; 8 h, 115 °C

Référence

- Preparation of substituted imidazopyridazine derivatives for use as PI3K lipid kinase inhibitors, World Intellectual Property Organization, , ,

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Raw materials

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Preparation Products

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Littérature connexe

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716

-

5. Back matter

947249-01-6 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine) Produits connexes

- 1333811-17-8(N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide)

- 878736-65-3(1,7-dimethyl-3,8-bis(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1013-88-3(Diphenylmethanimine)

- 1314985-70-0(5-(3-chloro-4-fluorophenyl)pyridin-2-amine)

- 928664-12-4(1-(Bromomethyl)-3-methoxy-5-nitrobenzene)

- 118894-94-3(6-(aminomethyl)piperidin-2-one;hydrochloride)

- 2229030-31-1(2-(3-chloro-2,6-difluorophenyl)methyloxirane)

- 2137746-30-4(1H-1,2,3-Triazole-5-carboxylic acid, 4-(hexahydro-1H-1,4-diazepin-2-yl)-)

- 2172013-07-7(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanoyl}-3-hydroxyazetidine-3-carboxylic acid)

- 78238-03-6(3-Acetamido-5-methoxybenzoic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:947249-01-6)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

Pureté:99%

Quantité:5g

Prix ($):175.0